molecular formula C31H35N5O7S2 B606972 DBCO-Sulfo-Link-Biotin CAS No. 1363444-70-5

DBCO-Sulfo-Link-Biotin

Cat. No. B606972
CAS RN: 1363444-70-5
M. Wt: 653.77
InChI Key: XDEWKDCHVSWNBX-MXGHRJRVSA-N
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Description

DBCO-Sulfo-Link-Biotin is a biotinylated reagent that is useful for introducing a biotin moiety to proteins and cell surfaces containing an azide moiety using copper-free Click Chemistry . This biotin compound is membrane-impermeable due to its negatively charged, water-soluble sulfonate group .


Synthesis Analysis

The conjugation reaction between an antibody and an oligonucleotide was performed using copper-free click chemistry. The antibodies were functionalized by crosslinking DBCO molecules to the amine side chains of the antibody via N-hydroxysuccinimide (NHS) functionalization .


Molecular Structure Analysis

The chemical formula of DBCO-Sulfo-Link-Biotin is C31H35N5O7S2. Its exact mass is 653.20 and its molecular weight is 653.770 .


Chemical Reactions Analysis

DBCO-Sulfo-Link-Biotin contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . In a study, it was found that the binding efficiency of the azide/DBCO coupling was significantly higher for azide/BCN at the two reaction regimes .


Physical And Chemical Properties Analysis

DBCO-Sulfo-Link-Biotin is an aqueous soluble biotin reagent. It is membrane-impermeable due to its negatively charged, water-soluble sulfonate group .

Scientific Research Applications

In Vitro Cellular Target Protein Labeling

DBCO-Sulfo-Link-Biotin is utilized in copper-free click chemistry for specific labeling of cellular target proteins. This application is crucial for studying drug target engagement with drug surrogates in live cells .

In Vivo Molecular Imaging

The compound facilitates efficient and effective molecular imaging in vivo. This is particularly important for diagnosis and therapy, as it allows for the visualization of biological processes without the need for toxic catalysts .

Ex Vivo Tissue Analysis

Ex vivo applications of DBCO-Sulfo-Link-Biotin include the development of molecular tools that aid in understanding tissue development, disease diagnosis, and therapeutic monitoring .

Antibody-Drug Conjugates (ADCs) Synthesis

This biotin derivative is used as a cleavable linker in the synthesis of ADCs. It contains a DBCO group that undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide groups, which is pivotal for targeted drug delivery systems .

Microarray Fabrication

DBCO-Sulfo-Link-Biotin can be immobilized onto surfaces functionalized with azide groups. This property is exploited for the specific attachment of biotinylated molecules in microarray fabrication, which is a key technique in genomic and proteomic research .

Biosensor Development

The compound’s ability to attach to azide-functionalized surfaces also makes it valuable for biosensor development. Biotinylated molecules can be specifically attached to create sensitive and specific detection systems .

Mechanism of Action

Safety and Hazards

In case of eye contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

DBCO-Sulfo-Link-Biotin has been used in the development of enhanced extracellular vesicle-based cancer vaccines . It has also been used in the optimization of the secretome protein enrichment with click sugars (SPECS) method, which leads to enhanced coverage of the secretome .

properties

IUPAC Name

3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N5O7S2/c37-27(12-6-5-11-25-29-23(19-44-25)34-31(40)35-29)33-17-26(45(41,42)43)30(39)32-16-15-28(38)36-18-22-9-2-1-7-20(22)13-14-21-8-3-4-10-24(21)36/h1-4,7-10,23,25-26,29H,5-6,11-12,15-19H2,(H,32,39)(H,33,37)(H2,34,35,40)(H,41,42,43)/t23-,25-,26?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEWKDCHVSWNBX-MXGHRJRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-Sulfo-Link-Biotin

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